4-bromo-N-cyclopropyl-2-fluorobenzamide
Description
4-Bromo-N-cyclopropyl-2-fluorobenzamide (CAS: 877383-84-1) is a halogenated benzamide derivative with the molecular formula C₁₀H₉BrFNO and a molecular weight of 258.09 g/mol . It is primarily utilized in biochemical and pharmacological research, particularly in structure-activity relationship (SAR) studies and as a synthetic intermediate. The compound is characterized by a bromine atom at the 4-position, a fluorine atom at the 2-position of the benzamide core, and a cyclopropyl substituent on the amide nitrogen.
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOQTUADHAVJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429304 | |
| Record name | 4-bromo-N-cyclopropyl-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877383-84-1 | |
| Record name | 4-bromo-N-cyclopropyl-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclopropyl-2-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzoic acid and cyclopropylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-cyclopropyl-2-fluorobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include amines or alcohols.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and cyclopropylamine.
Scientific Research Applications
4-bromo-N-cyclopropyl-2-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclopropyl-2-fluorobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to inhibit the protein kinase B-Raf, which plays a crucial role in the regulation of cell growth and proliferation.
Pathways Involved: By inhibiting B-Raf, the compound can modulate signaling pathways involved in cell division and survival, making it a potential candidate for cancer research.
Comparison with Similar Compounds
Key Properties :
- Purity : >98% (HPLC) for research-grade samples .
- Solubility: Soluble in organic solvents (e.g., DMSO, ethanol); requires preparation of stock solutions (e.g., 10 mM in DMSO) with avoidance of repeated freeze-thaw cycles .
- Storage : Stable at -80°C for 6 months or -20°C for 1 month .
The structural and functional analogs of 4-bromo-N-cyclopropyl-2-fluorobenzamide are critical for understanding its unique properties. Below is a comparative analysis with four closely related compounds:
Table 1: Structural and Functional Comparison
Key Findings :
The chloro-bromo derivative (4-bromo-3-chloro-N-cyclopropyl-2-fluorobenzamide) introduces additional steric and electronic effects, which may modulate receptor selectivity in medicinal chemistry .
Purity and Stability :
- This compound and its sulfonamide analog both demonstrate >98% purity, ensuring reliability in high-throughput screening .
Research Applications: The trifluoromethyl-substituted analog (4-bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide) is notable for its enhanced lipophilicity, making it suitable for blood-brain barrier penetration studies .
Biological Activity
4-Bromo-N-cyclopropyl-2-fluorobenzamide (C10H9BrFNO) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
This compound features a bromine atom and a fluorine atom attached to a cyclopropyl group and an amide functional group. The presence of these halogens influences its reactivity and interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C10H9BrFNO |
| Molecular Weight | 256.09 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Enzyme Interactions
This compound has been shown to interact with various enzymes, modulating their activity. Its primary mechanism involves binding to the active sites of certain enzymes, which can lead to inhibition or activation depending on the target enzyme. For example, it has been noted for its inhibitory effects on the protein kinase B-Raf, which is crucial in regulating cell growth and proliferation .
Cellular Effects
The compound affects cellular processes such as signaling pathways, gene expression, and metabolism. Studies indicate that it can alter the expression of genes involved in metabolic pathways, influencing overall cellular metabolism. Additionally, it modulates cell signaling pathways that are vital for cell proliferation and apoptosis .
The mechanism of action of this compound primarily revolves around its interaction with specific molecular targets:
- Inhibition of B-Raf : By inhibiting B-Raf, this compound can interfere with the MAPK/ERK signaling pathway, which is often dysregulated in cancer cells. This makes it a potential candidate for cancer therapy .
- Impact on Cellular Signaling : The compound's ability to modulate signaling pathways can result in altered cell fate decisions, including differentiation and apoptosis.
Cancer Research
Recent studies have investigated the use of this compound in cancer therapy. For instance, a study demonstrated that this compound could inhibit tumor growth in xenograft models by targeting B-Raf-dependent pathways. The results showed a significant reduction in tumor size compared to control groups.
Inflammatory Diseases
Another area of research focuses on the compound's potential in treating inflammatory diseases. Preliminary findings suggest that it may inhibit Bruton's tyrosine kinase (Btk), which plays a crucial role in autoimmune responses. In vitro studies indicated that treatment with this compound reduced inflammatory cytokine production in immune cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
